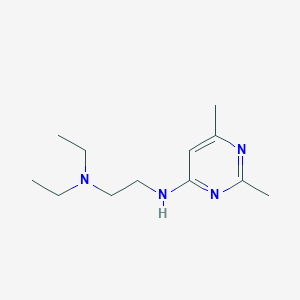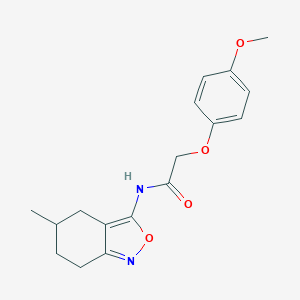![molecular formula C24H29N3O2 B362654 N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide CAS No. 876724-02-6](/img/structure/B362654.png)
N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Phenoxyethyl Chain: The phenoxyethyl chain is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-phenoxyethyl bromide in the presence of a base like potassium carbonate.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the intermediate product with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity or modulating their function. The phenoxyethyl chain and cyclohexanecarboxamide group may enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[1-(3-phenylprop-2-enyl)-2-benzimidazolyl]ethyl}cyclohexanecarboxamide
- N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide
- N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cycloheptanecarboxamide
Uniqueness
N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide stands out due to its specific combination of a benzimidazole core, phenoxyethyl chain, and cyclohexanecarboxamide group. This unique structure may confer distinct biological activities and physicochemical properties compared to other similar compounds, making it a valuable candidate for further research and development.
Propriétés
IUPAC Name |
N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-24(19-9-3-1-4-10-19)25-16-15-23-26-21-13-7-8-14-22(21)27(23)17-18-29-20-11-5-2-6-12-20/h2,5-8,11-14,19H,1,3-4,9-10,15-18H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKZKQGZIPZFLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12'-bromo-1-methyl-4'-phenyl-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene](/img/structure/B362580.png)
![5-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-2-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B362584.png)

![1-{4-[(Diethylamino)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B362608.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one](/img/structure/B362610.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-morpholin-4-ylacetamide](/img/structure/B362616.png)
![Methyl 4-[3-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-5-isoxazolyl]phenyl ether](/img/structure/B362630.png)


![4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B362649.png)
![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B362655.png)
![4,11-dimethyl-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B362658.png)
![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)
